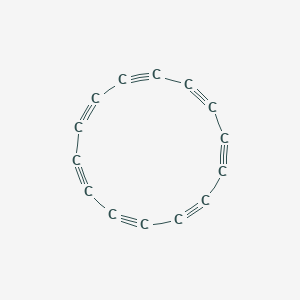

1,3,5,7,9,11,13-Cyclotetradecaheptayne

説明

1,3,5,7,9,11,13-Cyclotetradecaheptayne, also known as cyclotetradecaheptaene, is a hydrocarbon with the molecular formula C14H14. This compound is notable for its role in the development of criteria for aromaticity, a stabilizing property of central importance in physical organic chemistry. It forms dark-red needle-like crystals and has limited evidence of aromaticity due to its inability to adopt a completely planar conformation .

特性

CAS番号 |

145270-71-9 |

|---|---|

分子式 |

C14 |

分子量 |

168.15 g/mol |

IUPAC名 |

cyclotetradecaheptayne |

InChI |

InChI=1S/C14/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1 |

InChIキー |

ZMYLPQSIIRATJM-UHFFFAOYSA-N |

正規SMILES |

C1#CC#CC#CC#CC#CC#CC#C1 |

製品の起源 |

United States |

準備方法

The synthesis of 1,3,5,7,9,11,13-Cyclotetradecaheptayne involves several steps. One common method includes the cyclization of linear polyenes under specific reaction conditions. The preparation typically requires:

Reagents: Linear polyenes, catalysts, and solvents such as benzene.

化学反応の分析

1,3,5,7,9,11,13-Cyclotetradecaheptayne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of diketones or other oxygenated derivatives.

Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of partially or fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur, especially in the presence of halogens or other electrophiles. Common reagents include hydrogen, halogens, and oxidizing agents.

科学的研究の応用

1,3,5,7,9,11,13-Cyclotetradecaheptayne has several scientific research applications:

Chemistry: It is used to study aromaticity and conjugation effects in cyclic hydrocarbons.

Biology and Medicine: Research into its potential biological activity and interactions with biomolecules is ongoing.

作用機序

The mechanism by which 1,3,5,7,9,11,13-Cyclotetradecaheptayne exerts its effects involves its conjugated system of double bonds. This system allows for electron delocalization, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by its ability to undergo rapid interconversion between isomeric forms, which can be observed at low temperatures .

類似化合物との比較

1,3,5,7,9,11,13-Cyclotetradecaheptayne can be compared with other annulenes such as:

Cyclooctatetraene: A smaller annulene with eight carbon atoms and four double bonds.

Cyclohexadecaheptaene: A larger annulene with sixteen carbon atoms and eight double bonds. The uniqueness of 1,3,5,7,9,11,13-Cyclotetradecaheptayne lies in its specific conjugation pattern and the resulting limited aromaticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。